REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:10][N:11]2[CH:15]([C:16]([O:18]C)=[O:17])[CH2:14][CH2:13][C:12]2=[O:20])[CH:7]=[CH:8][CH:9]=1>O>[Cl:3][C:4]1[CH:5]=[C:6]([CH2:10][N:11]2[C:12](=[O:20])[CH2:13][CH2:14][CH:15]2[C:16]([OH:18])=[O:17])[CH:7]=[CH:8][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
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16 g
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(±)-1-[(3-chlorophenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
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Quantity
|
99.01 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)CN1C(CCC1C(=O)OC)=O
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Name
|
|
Quantity
|
165 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated for two hours with a steam bath
|
Duration
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2 h
|
Type
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EXTRACTION
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Details
|
extracted with diethyl ether (2×300 ml)
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×200 ml)
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Type
|
CUSTOM
|
Details
|
Crystals precipitated out of the dichloromethane
|
Type
|
CUSTOM
|
Details
|
The crystals (80.21 g, damp with solvent) were dried overnight at 65° C. under vacuum
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)CN1C(CCC1=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |